molecular formula C17H19NO4S B1207702 2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester

2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester

Cat. No. B1207702
M. Wt: 333.4 g/mol
InChI Key: GOYFBQRTUYKEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study by Li et al. (2015) focused on the synthesis and application of similar compounds, showing that ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, closely related to the compound , can be effectively synthesized using visible-light-induced radical bromination. This method offers an improved yield compared to previous techniques (Li, 2015).
  • Another research by Han et al. (2012) describes the synthesis of VEGFR-2 kinase inhibitors using similar structures, emphasizing the relevance of these compounds in medicinal chemistry (Han et al., 2012).
  • Aleksandrov et al. (2020) explored the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, a compound related to the queried chemical, demonstrating various electrophilic substitution reactions to produce derivatives (Aleksandrov et al., 2020).

Pharmacological Properties and Applications

  • The study by Matsuoka et al. (1997) highlights the practical synthesis of related quinoline derivatives, emphasizing their potential as key intermediates in pharmaceutical compounds (Matsuoka et al., 1997).
  • Research by Stefancich et al. (1985) on similar fluorinated compounds of the oxacin family, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)-quinoline-3-carboxylic acid, showed high broad-spectrum antibacterial activities, indicating the therapeutic potential of these derivatives (Stefancich et al., 1985).

Industrial and Technological Applications

  • A study by Ashwell et al. (2003) demonstrates the use of a related compound, Thioacetic acid S-(10-{4-[2-cyano-2-(4-dicyanomethylenecyclohexa-2,5-dienylidene)ethylidene]-4H-quinolin-1-yl}decyl) ester, in creating self-assembled monolayers on gold. These films exhibited asymmetric current-voltage characteristics, suggesting applications in molecular electronics (Ashwell et al., 2003).

Agricultural Applications

  • The impact of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on plant rhizogenesis was studied by Zavhorodnii et al. (2022). They found that these compounds show promising results as stimulators in plant microclonal propagation, highlighting the agricultural applications of such chemicals (Zavhorodnii et al., 2022).

properties

Product Name

2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

propan-2-yl 2-[(7-ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C17H19NO4S/c1-4-11-5-12-6-14-15(21-9-20-14)7-13(12)18-17(11)23-8-16(19)22-10(2)3/h5-7,10H,4,8-9H2,1-3H3

InChI Key

GOYFBQRTUYKEQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C3C(=CC2=C1)OCO3)SCC(=O)OC(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester
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2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester
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2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester
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2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester
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2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester

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